BENGHE Foundational & Exploratory

Check Availability & Pricing

Unraveling the Allosteric Inhibition of Orai
Channels by GSK-7975A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action
of GSK-7975A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC)
channels, on its target, the Orai channel. By compiling quantitative data, detailing experimental
methodologies, and visualizing key pathways, this document serves as a comprehensive
resource for understanding the molecular interactions that govern this inhibition.

Executive Summary

GSK-7975A is a potent inhibitor of Orail and Orai3 channels, key components of the CRAC
channel responsible for store-operated calcium entry (SOCE) in numerous cell types. Emerging
evidence indicates that GSK-7975A acts as an allosteric pore blocker. Rather than directly
occluding the ion conduction pathway, it binds to a site on the Orai channel that influences the
conformation of the pore's selectivity filter. This inhibitory action is critically dependent on the
geometry of the Orai pore. Notably, GSK-7975A does not interfere with the upstream activation
steps of STIM1 oligomerization or the subsequent coupling of STIM1 to the Orai channel,
pinpointing its direct action on the channel itself.[1][2][3][4][5] This guide delves into the
specifics of this interaction, providing the quantitative data and experimental context necessary
for advanced research and development.

Quantitative Analysis of GSK-7975A Inhibition
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The inhibitory potency of GSK-7975A has been characterized across different Orai isoforms
and cell types. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of GSK-7975A on Orai Channels

Channel/Current Cell Type IC50 (uM) Reference
STIM1-activated Orail HEK293 4.1 [1]
STIM1-activated Orai3 HEK293 3.8 [1]
Endogenous CRAC
RBL-2H3 mast cells 0.8+0.1 [1]
Current
Thapsigargin-induced i i
) Pancreatic acinar cells 3.4 [6]
Ca2+ influx
Constitutively active
_ HEK-293T ~4 [7]
Orail-vV107M
Constitutively active
, HEK-293T ~4 [7]
Orail-L138F
Constitutively active
_ HEK-293T ~4 [7]
Orail-T184M
Constitutively active
HEK-293T ~4 [7]

Orail-P245L

Table 2: Kinetic and Stoichiometric Parameters of GSK-7975A Inhibition
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Channel/Curre L
Parameter Value A Significance Reference
n

Suggests a 1:1
molar interaction

Hill Coefficient ~1 Orail and Orai3 between GSK- [1]
7975A and the

Orai channel.

Indicates a mode

of action distinct

Onset of ~2.5-fold slower STIM1-activated )
o ] from a direct, [1]
Inhibition than La3+ Orail )
rapid pore
blocker.
Suggests a slow
Almost no

] dissociation rate
o current recovery STIM1-activated
Reversibility ] ] and stable [1112114]
upon wash-out Orail/Orai3 o
) binding to the
over 4 min
channel.

Signaling Pathway and Proposed Mechanism of
Action

GSK-7975A acts on the Orai channel after the primary activation steps of the SOCE pathway
have occurred. The following diagram illustrates the canonical SOCE pathway and the point of
intervention for GSK-7975A.
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Figure 1. Store-operated calcium entry (SOCE) pathway and inhibition by GSK-7975A.
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Experimental Protocols

The characterization of GSK-7975A's effects on Orai channels relies on several key
experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through Orai channels
in the plasma membrane of a single cell.

Objective: To quantify the inhibitory effect of GSK-7975A on Orai channel currents (ICRAC).
Methodology:

o Cell Preparation: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids
encoding for STIM1 and the desired Orai isoform (e.g., Orail or Orai3). Cells are cultured on
glass coverslips for 24-48 hours post-transfection.

» Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a
resistance of 2-5 MQ when filled with the intracellular solution.

e Solutions:

o External Solution (in mM): 120 NacCl, 10 TEA-CI, 20 CaClz, 2 MgClz, 10 HEPES, adjusted
to pH 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgClz, 10 BAPTA, 10 HEPES,
adjusted to pH 7.2 with CsOH. Passive store depletion is induced by the high
concentration of the Ca2+ chelator BAPTA.

e Recording:

o A giga-seal is formed between the micropipette and the cell membrane. The membrane
patch is then ruptured to achieve the whole-cell configuration.

o The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV
over 100 ms) are applied every 2 seconds to elicit currents and generate a current-voltage
(I-V) relationship.
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o Once a stable ICRAC is established, GSK-7975A is applied to the external solution at
various concentrations via a perfusion system.

o Data Analysis: The inward current at a negative potential (e.g., -80 mV) is measured to
determine the extent of inhibition. IC50 values are calculated by fitting the concentration-
response data to a Hill equation.

HEK293 cells co-transfected Whole-cell patch-clamp Passive store depletion Record baseline I-CRAC Perfusion with varying T Oncemr;zrf’r‘; so'zse curve
with STIML and Orail/3 with BAPTA using voltage ramps concentrations of GSK-7975A ‘

Click to download full resolution via product page

Figure 2. Workflow for whole-cell patch-clamp analysis of Orail inhibitors.

Forster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is utilized to investigate whether GSK-7975A affects the protein-protein
interactions that precede Orai channel activation, specifically STIM1-STIM1 oligomerization
and STIM1-Orail coupling.

Objective: To determine if GSK-7975A disrupts the interaction between STIM1 and Orail.
Methodology:

o Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently
tagged proteins, such as STIM1-CFP (cyan fluorescent protein, the FRET donor) and Orail-
YFP (yellow fluorescent protein, the FRET acceptor).

o Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA
pump inhibitor, such as thapsigargin (e.g., 1 pM), in a Ca2+-free external solution. This
induces the oligomerization of STIM1 and its translocation to ER-PM junctions, where it co-
localizes with Orail.

e FRET Imaging:

o Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using
acceptor photobleaching or sensitized emission).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15615724?utm_src=pdf-body
https://www.benchchem.com/product/b15615724?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615724?utm_src=pdf-body
https://www.benchchem.com/product/b15615724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o An increase in FRET efficiency indicates that the donor (STIM1-CFP) and acceptor (Orail-
YFP) are in close proximity (typically <10 nm), signifying their interaction.

o Compound Application: GSK-7975A (e.g., 10 uM) is added to the cells after store depletion
and the establishment of a stable FRET signal.

o Data Analysis: The FRET signal is monitored over time after the addition of GSK-7975A. A
lack of change in the FRET signal indicates that the compound does not disrupt the STIM1-
Orail interaction.[1]

Co-transfect HEK293 cells with
STIM1-CFP and Orail-YFP

Deplete ER Ca?* stores
(e.g., with thapsigargin)

STIM1-CFP and Orail-YFP
co-localize at ER-PM junctions
Measure baseline FRET signal

(indicates STIM1-Orail interaction)
(Apply GSK-7975A)

Continue to measure FRET signal

i

Analyze for changes in FRET
(No significant change observed)
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Figure 3. Workflow for FRET microscopy to assess STIM1-Orail interaction.

The Binding Site: An Allosteric Locus near the Pore

The precise binding site of GSK-7975A on the Orai channel has not been definitively resolved
by high-resolution structural studies like cryo-EM. However, a combination of mutagenesis
studies and in silico modeling points towards an allosteric binding site located on the
extracellular side of the channel, in close proximity to the pore and its selectivity filter.[3][5]

Key Evidence:

e Mutagenesis of the Selectivity Filter: The Orail E106D mutation, which alters the charge and
geometry of the pore's selectivity filter and reduces Ca2+ selectivity, significantly diminishes
the inhibitory effect of GSK-7975A.[1][4] This strongly suggests that the binding or the
subsequent allosteric effect of GSK-7975A is dependent on the wild-type conformation of
this region.

o Lack of Interference with STIM1 Coupling: FRET studies have shown that GSK-7975A does
not disrupt the interaction between STIM1 and Orail.[1][8] This rules out a mechanism of
action that involves preventing the activation of the channel by its upstream partner and
points to a direct effect on the channel itself.

« In Silico Docking: Computational modeling studies have proposed a putative binding site for
GSK-7975A near the pore-forming M1 helices of adjacent Orail subunits on the extracellular
side.[3] This predicted site is consistent with the experimental data suggesting an
extracellular mode of action and an influence on the selectivity filter.

o Extracellular Application: Experimental evidence indicates that GSK-7975A is effective when
applied to the extracellular side of the cell membrane.[3]

Taken together, these findings support a model where GSK-7975A binds to an extracellularly
accessible allosteric pocket on the Orai channel. This binding event induces a conformational
change that is transmitted to the pore's selectivity filter, thereby inhibiting Ca2+ permeation
without directly blocking the pore or interfering with the STIM1-Orail interaction.
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Conclusion and Future Directions

GSK-7975A is a valuable pharmacological tool for studying the function of Orai channels and
represents a promising lead compound for the development of therapeutics targeting SOCE-
mediated pathologies. Its mechanism as an allosteric inhibitor that targets the pore region
without affecting the STIM1-Orail coupling provides a huanced approach to modulating CRAC
channel activity.

Future research, particularly high-resolution cryo-electron microscopy of the Orai channel in
complex with GSK-7975A, will be crucial for precisely delineating the binding site and
understanding the atomic-level conformational changes that lead to channel inhibition. Such
structural insights will undoubtedly accelerate the design of next-generation Orai modulators
with enhanced specificity and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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